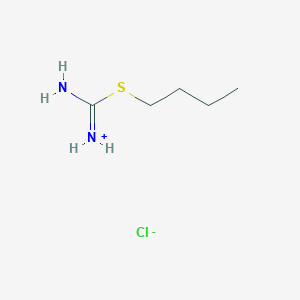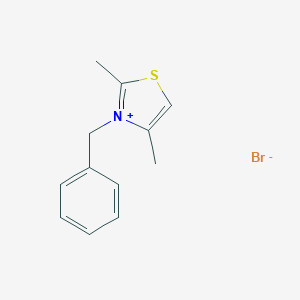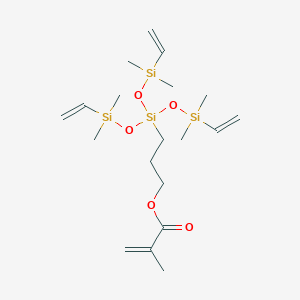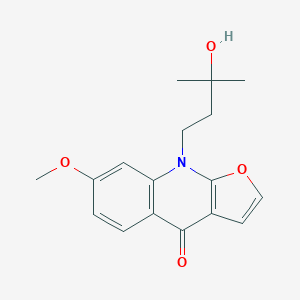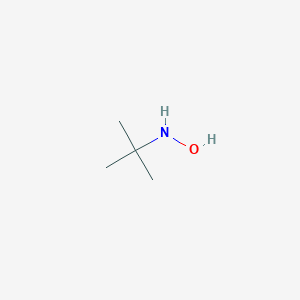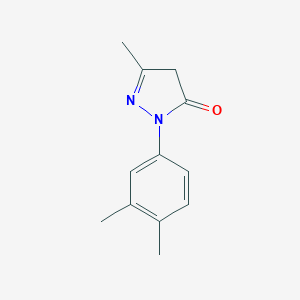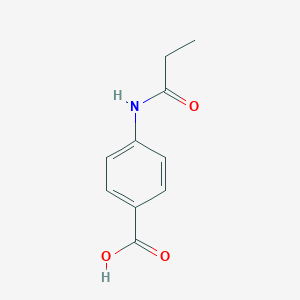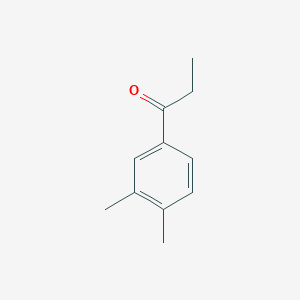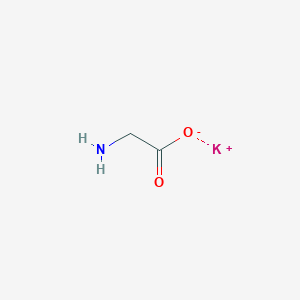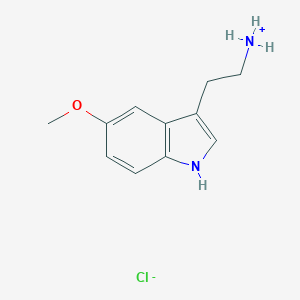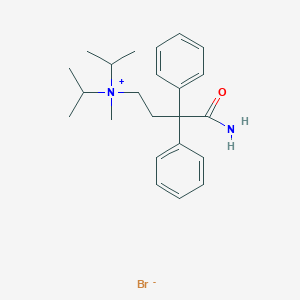
Isopropamide bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropamide bromide is a synthetic antimuscarinic agent that is widely used in scientific research. It is a quaternary ammonium compound that is structurally similar to atropine and scopolamine. Isopropamide bromide has been extensively studied for its pharmacological properties and has shown promising results in various laboratory experiments.
Mécanisme D'action
Isopropamide bromide is an antimuscarinic agent that acts by blocking the binding of acetylcholine to muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes. By blocking muscarinic receptors, isopropamide bromide inhibits the downstream signaling pathways that are activated by acetylcholine.
Effets Biochimiques Et Physiologiques
Isopropamide bromide has been shown to have various biochemical and physiological effects. It has been shown to inhibit insulin secretion in pancreatic beta cells by blocking muscarinic receptors. Isopropamide bromide has also been shown to inhibit smooth muscle contraction in various organs such as the bladder and gastrointestinal tract. Additionally, it has been shown to decrease heart rate by blocking muscarinic receptors in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropamide bromide has several advantages for lab experiments. It is a potent and selective antimuscarinic agent that can be used to investigate the role of muscarinic receptors in various biological processes. It is also relatively easy to synthesize and purify. However, there are also some limitations to using isopropamide bromide. It has a short half-life and may require frequent dosing in some experiments. Additionally, it may have off-target effects that could complicate data interpretation.
Orientations Futures
For the use of isopropamide bromide in scientific research include investigating the role of muscarinic receptors in the central nervous system and developing more potent and selective antimuscarinic agents.
Méthodes De Synthèse
Isopropamide bromide can be synthesized by reacting isopropylamine with 2-bromoacetic acid. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. Isopropamide bromide is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Isopropamide bromide has been used in various scientific research studies. It is commonly used as a tool to investigate the role of muscarinic receptors in various biological processes. Isopropamide bromide has been used to study the effects of muscarinic receptor activation on insulin secretion, smooth muscle contraction, and heart rate regulation. It has also been used to investigate the role of muscarinic receptors in the central nervous system.
Propriétés
Numéro CAS |
16564-41-3 |
|---|---|
Nom du produit |
Isopropamide bromide |
Formule moléculaire |
C23H33BrN2O |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C23H32N2O.BrH/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H |
Clé InChI |
UHDXPMNTVNTHJT-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[Br-] |
SMILES canonique |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[Br-] |
Autres numéros CAS |
16564-41-3 |
Synonymes |
Isopropamide bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



